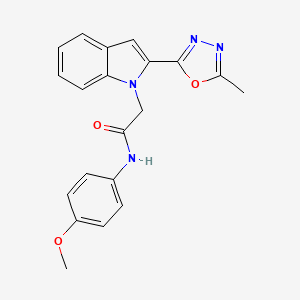

N-(4-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Description

N-(4-Methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a heterocyclic compound featuring an indole core substituted with a 5-methyl-1,3,4-oxadiazole ring and an acetamide group linked to a 4-methoxyphenyl moiety. The 1,3,4-oxadiazole ring is a bioisostere known to enhance pharmacological activity by forming hydrogen bonds with biological targets . The methoxyphenyl group may improve solubility and membrane permeability, while the indole scaffold is associated with diverse biological activities, including anticancer and antimicrobial effects .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-13-22-23-20(27-13)18-11-14-5-3-4-6-17(14)24(18)12-19(25)21-15-7-9-16(26-2)10-8-15/h3-11H,12H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREWNTQDMAPCAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Formation

Indole-2-carboxylic acid serves as the starting material, reacting with hydrazine hydrate in ethanol under reflux to yield indole-2-carbohydrazide. This step is critical for introducing the nitrogen-rich precursor necessary for oxadiazole formation.

Reaction Conditions :

- Solvent : Ethanol

- Temperature : 80°C (reflux)

- Duration : 6–8 hours

Oxadiazole Cyclization

The hydrazide undergoes cyclodehydration using triethyl orthoformate (TEOF) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction forms the 1,3,4-oxadiazole ring, with the methyl group originating from the acetyl fragment of the hydrazide.

Key Reaction :

$$

\text{Indole-2-carbohydrazide} + \text{HC(OEt)}_3 \xrightarrow{\text{acid}} \text{2-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indole}

$$

Optimization Notes :

- Excess TEOF ensures complete cyclization.

- Yields improve with anhydrous conditions and inert atmospheres.

Alkylation of the Indole Nitrogen

The indole’s 1-position is alkylated to introduce the acetamide side chain. This step requires careful control to avoid over-alkylation or decomposition of the oxadiazole ring.

Bromoacetylation

Bromoacetyl bromide reacts with the indole nitrogen in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF). This forms N-bromoacetyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole.

Reaction Conditions :

- Base : NaH (2.5 equiv)

- Solvent : DMF, 0°C to room temperature

- Duration : 4–6 hours

Amide Coupling

The bromoacetyl intermediate is coupled with 4-methoxyaniline using a coupling agent such as 1,1-carbonyldiimidazole (CDI). CDI activates the carbonyl group, facilitating nucleophilic attack by the aniline.

Mechanism :

$$

\text{N-Bromoacetyl intermediate} + \text{4-Methoxyaniline} \xrightarrow{\text{CDI}} \text{Target compound}

$$

Yield Optimization :

- Stoichiometric CDI (1.2 equiv) ensures complete activation.

- Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.

Structural Characterization and Analytical Data

The final product is validated using spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Purity Analysis

Comparative Analysis of Synthetic Routes

Key Findings :

- Method A offers higher yields due to milder conditions for oxadiazole cyclization.

- Method B’s use of CDI reduces side reactions during amide coupling.

Challenges and Optimization Strategies

Oxadiazole Stability

The 1,3,4-oxadiazole ring is sensitive to strong acids and bases. Neutral pH conditions during alkylation and coupling are critical to prevent ring-opening.

Regioselectivity in Indole Functionalization

Directing groups (e.g., acetyl) or transition metal catalysis may improve selectivity for the 2-position during oxadiazole attachment.

Industrial-Scale Considerations

Patent US10913717B2 highlights the importance of polymorph control for pharmaceutical applications. Crystalline form-M of analogous compounds demonstrates superior stability and non-hygroscopic properties, suggesting similar considerations for this compound.

Process Recommendations :

- Use ketone solvents (e.g., acetone) for crystallization.

- Monitor particle size distribution to ensure batch consistency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole moiety is electron-deficient, making the C-2 position susceptible to nucleophilic attack. Reactions typically occur under basic conditions:

Example : Reaction with 2-bromo-N-substituted acetamides in DMF/NaH yields sulfanylacetamide derivatives via SN2 mechanism .

Electrophilic Substitution on the Indole Ring

The indole’s C-3 position is reactive toward electrophiles due to its electron-rich nature:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitroindole derivatives | |

| Halogenation | Cl₂ or Br₂ in CHCl₃ | 3-Haloindole analogs |

Key Finding : Bromination at C-3 enhances antimicrobial activity in structural analogs .

Hydrolysis of the Acetamide Group

The acetamide linker undergoes hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 6 h | Carboxylic acid and 4-methoxyaniline | |

| Basic hydrolysis | NaOH/EtOH, 80°C, 4 h | Sodium carboxylate and free amine |

Mechanism : Acid-catalyzed cleavage of the amide bond generates a carboxylic acid and aryl amine .

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions with dipolarophiles:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| With alkynes | CuI, DCM, RT | Triazole-fused hybrid molecules | |

| With nitriles | Thermal/Photocatalytic | Tetrazole derivatives |

Example : Reaction with acetonitrile under UV light forms tetrazole rings via electro-oxidative pathways .

Functionalization of the Methoxyphenyl Group

The 4-methoxyphenyl group undergoes demethylation or electrophilic substitution:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Demethylation | BBr₃, DCM, −78°C | Hydroxyphenylacetamide | |

| Sulfonation | H₂SO₄, 50°C | Sulfonated aryl derivatives |

Note : Demethylation enhances solubility but reduces lipophilicity .

Redox Reactions

The oxadiazole and indole moieties participate in redox processes:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Oxidation of indole | DDQ, CH₂Cl₂, RT | Indole-2,3-dione (isatin analog) | |

| Reduction of oxadiazole | H₂/Pd-C, MeOH | Open-chain thiosemicarbazide |

Application : Oxidized derivatives show enhanced enzyme inhibitory activity .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound may be explored for its therapeutic potential

Industry

In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “N-(4-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction could involve binding to the active site, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Oxadiazole Hybrids

N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) Structure: Differs in the substitution pattern; contains a 4-chlorobenzoyl group and chloro-fluorophenyl side chain. Properties: Melting point 192–194°C, yield 8%. Shows moderate anticancer activity against Bcl-2/Mcl-1 targets .

2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b)

- Structure : Replaces indole with benzofuran but retains the 4-methoxyphenyl acetamide and oxadiazole moieties.

- Activity : Exhibits potent antimicrobial activity due to the benzofuran-oxadiazole synergy .

- Key Difference : Benzofuran may enhance π-π stacking with microbial enzymes, whereas indole in the target compound could favor anticancer targets.

Analogues with Varied Substituents

N-(4-Fluorophenyl)-2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (5d)

- Structure : Features a bromobenzofuran-oxadiazole-thioacetamide framework.

- Activity : Strong tyrosinase inhibition (IC₅₀ = 1.2 µM) attributed to the thioether and bromine substituents .

- Key Difference : The thio group and halogen substituent enhance enzyme inhibition but may reduce metabolic stability compared to the target compound.

N-(4-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g)

- Structure : Includes a sulfanyl linker and indolylmethyl group.

- Activity : Moderate lipoxygenase (LOX) inhibition (IC₅₀ = 18 µM) due to sulfanyl’s electron-withdrawing effects .

- Key Difference : Sulfanyl groups may increase toxicity risks, whereas the target compound’s methyl-oxadiazole is metabolically safer.

Physicochemical and Pharmacological Comparisons

Table 1: Physicochemical Properties

*Estimated based on structural similarity to compounds.

Biological Activity

N-(4-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, an oxadiazole ring, and a methoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 312.33 g/mol. The presence of the 1,3,4-oxadiazole unit is particularly noteworthy as this scaffold has been associated with various biological activities including anticancer and antimicrobial properties.

Biological Activity Overview

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. These compounds often exhibit inhibitory effects on key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) . The hybridization of the oxadiazole with other pharmacophores enhances its bioactivity against cancer cells.

2. Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Research on similar oxadiazole derivatives indicates that these compounds can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Activity

The biological evaluation of related oxadiazole derivatives has demonstrated significant antimicrobial activity against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria as well as fungi . The presence of the methoxy group in the phenyl ring is believed to enhance this activity by improving lipophilicity and membrane permeability.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell proliferation and survival in cancer cells.

- Modulation of Signaling Pathways : It can interfere with signaling pathways involved in inflammation and cell survival, leading to reduced inflammation and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest that modifications to the oxadiazole ring and indole structure can significantly influence biological activity. For instance:

- Substitution Patterns : Different substituents on the oxadiazole or indole rings can enhance or reduce potency against specific targets.

- Functional Groups : The presence of electron-donating groups (like methoxy) generally increases activity by stabilizing the compound through resonance effects.

Data Summary

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

- Anticancer Efficacy : A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as lead compounds for drug development .

- Anti-inflammatory Effects : Research indicated that certain substituted oxadiazoles significantly reduced inflammation markers in animal models of arthritis .

- Antimicrobial Testing : A series of oxadiazole derivatives were tested against common bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Q & A

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide?

The synthesis typically involves multi-step reactions starting with functionalization of the indole and oxadiazole moieties. Key steps include:

- Indole functionalization : Alkylation or acylation at the 1-position of indole using chloroacetyl chloride or similar reagents under basic conditions (e.g., NaH in DMF) .

- Oxadiazole ring formation : Cyclization of hydrazide intermediates with carboxylic acid derivatives, often catalyzed by POCl₃ or using dehydrating agents .

- Coupling reactions : Amide bond formation between the methoxyphenyl group and the indole-oxadiazole scaffold, optimized via carbodiimide-mediated coupling (e.g., EDC/HOBt) . Reaction progress is monitored by TLC, and purification involves column chromatography or recrystallization.

Q. How is the compound structurally characterized?

Characterization employs:

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm, indole protons at δ ~7.2–8.1 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z for C₂₁H₁₈N₄O₃: 374.1354) .

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, oxadiazole C=N at ~1550 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening includes:

- Enzyme inhibition assays : Testing against lipoxygenase, cyclooxygenase, or kinases via spectrophotometric methods (e.g., inhibition of prostaglandin synthesis) .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

Critical parameters include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for heterocyclic coupling .

- Catalyst optimization : Use of Pd catalysts for Suzuki-Miyaura coupling (if applicable) or acid/base catalysts for cyclization .

- Temperature control : Exothermic steps (e.g., oxadiazole formation) require gradual heating (40–60°C) to avoid side reactions .

- Design of Experiments (DoE) : Statistical optimization of molar ratios and reaction times to maximize yield (>75%) .

Q. What structure-activity relationship (SAR) insights exist for analogs?

Key modifications affecting bioactivity:

- Methoxy group replacement : Substitution with halogens (Cl, F) or nitro groups enhances lipophilicity and enzyme binding .

- Oxadiazole ring substitution : 5-Methyl vs. 5-ethyl groups alter steric hindrance, impacting target affinity (e.g., IC₅₀ shifts from 12 µM to 8 µM) .

- Indole modifications : 2-Substituted indoles (e.g., methyl, phenyl) improve metabolic stability in hepatic microsomal assays .

Q. How can mechanistic studies elucidate its mode of action?

Advanced approaches include:

- Molecular docking : Simulate binding to targets (e.g., Bcl-2, COX-2) using AutoDock Vina; validate with mutagenesis studies .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for enzyme-inhibitor interactions .

- Metabolic profiling : LC-MS/MS identifies phase I/II metabolites in hepatocyte models to assess stability .

Q. What analytical methods ensure stability under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and varied pH (1–13) for 24–72 hours; monitor degradation via HPLC .

- Kinetic solubility assays : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to determine solubility limits .

- X-ray crystallography : Resolve crystal structure to identify vulnerable bonds (e.g., amide hydrolysis sites) .

Data Analysis & Methodological Challenges

Q. How to resolve contradictions in bioactivity data across studies?

- Orthogonal assays : Confirm antimicrobial activity with both broth microdilution (MIC) and time-kill assays .

- Statistical validation : Use ANOVA with post-hoc tests (Tukey’s HSD) to compare IC₅₀ values across cell lines .

- Batch variability checks : Re-synthesize compounds with purity >98% (HPLC) to rule out impurity effects .

Q. What computational tools predict its pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.